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Compound of Interest

Compound Name: Jawsamycin

Cat. No.: B1246358 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the fermentation of Jawsamycin, a

potent antifungal agent. The protocols outlined below detail the cultivation of the producing

organism, Streptomyces luteoverticillatus, media optimization strategies, and methods for

extraction and quantification of the target compound.

Introduction to Jawsamycin
Jawsamycin (also known as FR-900848) is a structurally unique hybrid peptide-polyketide

natural product with significant antifungal properties.[1][2] It is produced by fermentation of

Streptomyces species, notably Streptomyces luteoverticillatus.[2] The unique structural feature

of Jawsamycin is a polycyclopropanated fatty acid chain, the biosynthesis of which involves a

complex enzymatic pathway including an iterative polyketide synthase (PKS) and a radical S-

adenosyl methionine (SAM)-dependent cyclopropanase.[1][2] Understanding and optimizing

the fermentation process is critical for maximizing the yield of this promising therapeutic

candidate.

Fermentation Protocols
Strain Maintenance and Inoculum Preparation
Protocol 1: Cryopreservation and Revival of Streptomyces luteoverticillatus

Spore Suspension Preparation:
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Grow S. luteoverticillatus on a suitable agar medium (e.g., ISP4 or Oatmeal agar) at 28-

30°C for 7-10 days until confluent sporulation is observed.

Aseptically scrape the surface of the agar plates with a sterile loop or spreader, adding a

small amount of sterile 20% glycerol solution.

Filter the resulting spore suspension through sterile cotton wool to remove mycelial

fragments.

Adjust the spore concentration to approximately 1 x 10⁸ spores/mL.

Cryopreservation:

Dispense the spore suspension into cryovials.

Store the vials at -80°C for long-term preservation.

Strain Revival:

Thaw a cryovial of the spore suspension at room temperature.

Streak the suspension onto a fresh agar plate and incubate at 28-30°C for 5-7 days until

colonies appear.

Protocol 2: Seed Culture Preparation

From a freshly grown agar plate, inoculate a single, well-isolated colony of S.

luteoverticillatus into a 250 mL baffled flask containing 50 mL of a suitable seed medium

(e.g., Tryptic Soy Broth or a medium similar to the production medium but without certain

production-inducing components).

Incubate the flask at 28°C on a rotary shaker at 200-250 rpm for 48-72 hours.

A successful seed culture will appear turbid with visible mycelial growth. This culture is now

ready to inoculate the production medium.

Production Fermentation
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Protocol 3: Shake Flask Fermentation

Inoculate a 250 mL baffled flask containing 50 mL of the production medium with 5% (v/v) of

the seed culture.

Incubate the flask at 28°C on a rotary shaker at 200-250 rpm for 7 days.[3]

Monitor the fermentation periodically for growth and Jawsamycin production.

Table 1: Comparison of Initial and Optimized Fermentation Media for Jawsamycin
Production[3]
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Component
Initial Medium (300-04.00)
(g/L)

Optimized Medium (300-
30.00) (g/L)

Agar (Bacto) 1 1

Glycerol 1 7.5

NaCl 0.05 0.05

CaCO₃ 0.05 0.05

KH₂PO₄ 0.25 0.5

K₂HPO₄ 0.5 1

MgSO₄ 0.1 0.1

Yeast Extract 1.35 15

NZ-amines 2.5 Not specified

Malt Extract 5.85 Not specified

L-asparagine monohydrate 1 Not specified

Soy Protein (Unico 75) 2.5 Not specified

Potato Starch (Noredux A150) 7.5 Not specified

Cerelose 7.5 Not specified

HEPES 6 Not specified

Trace Element Stock Solution 1 mL Not specified

Jawsamycin Yield 2.2 mg/L 10 mg/L

Note: The optimized medium composition provided in the source focused on the components

with the highest positive influence, which were identified as potato starch, malt extract, yeast

extract, and KH₂PO₄. The full composition of the optimized medium "300-30.00" was not

detailed in the search results.

Media Optimization Strategy
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A systematic approach to media optimization can significantly enhance Jawsamycin yield. A

Plackett-Burman experimental design is an effective method for identifying the most influential

media components.[3]

Experimental Workflow for Media Optimization:

Caption: Workflow for media optimization to enhance Jawsamycin yield.

Extraction and Quantification
Protocol 4: Jawsamycin Extraction

At the end of the fermentation (e.g., 7 days), adjust the pH of the fermentation broth to 5.5.[3]

Extract the broth with an equal volume of ethyl acetate.

Separate the organic phase containing Jawsamycin.

Evaporate the ethyl acetate under reduced pressure to obtain the crude extract.

Protocol 5: Quantification by UPLC-UV

This is a general protocol adaptable for Jawsamycin, as a specific published method was not

found in the search results. Optimization of parameters will be necessary.

Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol or

acetonitrile) to a known concentration. Filter the sample through a 0.22 µm syringe filter

before injection.

UPLC System: A high-performance liquid chromatography system equipped with a UV

detector.

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

Start with a low percentage of B, and gradually increase to elute Jawsamycin.
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Flow Rate: 0.3-0.5 mL/min.

Detection: Monitor the absorbance at a wavelength determined by a UV scan of a purified

Jawsamycin standard (a wavelength around 260 nm is a reasonable starting point due to

the uridine moiety).

Quantification: Create a standard curve using a purified Jawsamycin standard of known

concentrations. Calculate the concentration in the samples by comparing their peak areas to

the standard curve.

Jawsamycin Biosynthesis and Regulation
The biosynthesis of Jawsamycin is governed by a dedicated gene cluster. While specific

regulatory mechanisms for this cluster are not yet fully elucidated, the regulation of polyketide

biosynthesis in Streptomyces generally involves a complex interplay of pathway-specific and

global regulators.

Potential Regulatory Strategies for Yield Improvement:

Overexpression of Pathway-Specific Activators: Many biosynthetic gene clusters in

Streptomyces are controlled by positive regulators (e.g., SARPs - Streptomyces Antibiotic

Regulatory Proteins). Identifying and overexpressing such a regulator in the Jawsamycin
cluster could significantly increase production.

Deletion of Repressors: Conversely, some clusters are under the control of repressor

proteins. Deleting the gene encoding a repressor can lead to constitutive expression of the

biosynthetic genes and enhanced yield.

Precursor Supply Engineering: The biosynthesis of Jawsamycin requires specific building

blocks derived from primary metabolism. Engineering the central carbon and amino acid

metabolism to increase the intracellular pools of these precursors can boost Jawsamycin
production.

Diagram of Jawsamycin Biosynthesis and Potential Regulatory Inputs:
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Caption: Simplified overview of Jawsamycin biosynthesis and regulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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